molecular formula C20H20N4O2S B11291596 N-(2,4-dimethylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(2,4-dimethylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11291596
M. Wt: 380.5 g/mol
InChI Key: MNJHNWLAFWLERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-DIMETHYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring and an acetamide group, making it a subject of interest for researchers.

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H20N4O2S/c1-13-8-9-17(14(2)10-13)23-18(25)11-16-12-27-20(22-16)24-19(26)21-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,23,25)(H2,21,22,24,26)

InChI Key

MNJHNWLAFWLERA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenylamine with thiazole-4-carboxylic acid, followed by the introduction of a phenylcarbamoyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHYLPHENYL)FORMAMIDE: Shares a similar phenyl group but lacks the thiazole ring.

    N-(2,4-DIMETHYLPHENYL)PIVALAMIDE: Similar structure but with a different acyl group.

Uniqueness

N-(2,4-DIMETHYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is unique due to its combination of a thiazole ring and an acetamide group, which imparts distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.